molecular formula C27H45Cl B7908496 3-Chloro-5-cholestene CAS No. 96345-96-9

3-Chloro-5-cholestene

Cat. No.: B7908496
CAS No.: 96345-96-9
M. Wt: 405.1 g/mol
InChI Key: OTVRYZXVVMZHHW-FNOPAARDSA-N
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Description

3-Chloro-5-cholestene (CAS 910-31-6), also known as 3β-chlorocholest-5-ene or cholesteryl chloride, is a chlorinated derivative of cholesterol with the molecular formula C₂₇H₄₅Cl and a molecular weight of 405.10 g/mol . This compound serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor for the stereoselective synthesis of other important 3β-substituted cholestene derivatives, particularly 3β-amino-5-cholestene (3β-cholesterylamine) . The practical synthesis from inexpensive cholesterol involves a reaction leveraging a sequential i-steroid/retro-i-steroid rearrangement, often promoted by Lewis acids like boron trifluoride etherate in conjunction with trimethylsilyl chloride, yielding the product with retention of the 3β-configuration . Derivatives of 3β-amino-5-cholestene are of substantial interest as they exhibit high affinity for phospholipid membranes and are used to construct cellular probes to study membrane dynamics and subdomains . These mimics of cholesterol are valuable molecular tools in chemical biology, with applications explored in the facilitation of siRNA delivery, enhancement of DNA transfection, and as potential agents for tumor targeting . Furthermore, related aminosteroids are investigated for their antimicrobial activity. The compound is also noted for its use in the cosmetic industry as a skin conditioner . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22+,23-,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVRYZXVVMZHHW-FNOPAARDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Acros Organics MSDS]
Record name Cholesterol chloride
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CAS No.

96345-96-9, 910-31-6
Record name 3-Chlorocholest-5-ene
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Record name Cholest-5-ene, 3-chloro-, (3.beta.)-
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Record name 3-β-chlorocholest-5-ene
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Preparation Methods

Reaction Setup and Conditions

The most efficient route to 3β-chloro-5-cholestene involves a two-step process starting with cholesterol (1 ). First, cholesterol is converted to its methanesulfonate derivative (2 ) by treatment with methanesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. The mesylate intermediate (2 ) is then subjected to a nucleophilic substitution reaction with TMSCl in the presence of BF₃·OEt₂ as a Lewis acid. This step proceeds at ambient temperature (22°C) for 2 hours, yielding 3β-chloro-5-cholestene (4 ) in 93% purity after column chromatography.

The choice of BF₃·OEt₂ is critical for minimizing byproducts. Competing Lewis acids such as SnCl₄ or TiCl₄ promote elimination reactions, leading to cholestadienes. For example, SnCl₄ generates 3β-chloro-5-cholestene as a major byproduct (48% yield) during azide synthesis, whereas BF₃·OEt₂ suppresses elimination pathways.

Optimization of Lewis Acid and Reagent Ratios

Systematic optimization revealed that a 1:1.1 molar ratio of mesylate (2 ) to TMSCl, combined with 2 equivalents of BF₃·OEt₂, maximizes yield (Table 1). Excess Lewis acid (>2 equiv) led to decomposition, while insufficient amounts (<1 equiv) resulted in incomplete conversion.

Table 1: Optimization of Reaction Conditions for 3β-Chloro-5-Cholestene Synthesis

Lewis AcidEquivalentsTemperatureTime (h)Yield (%)
BF₃·OEt₂222°C293
SnCl₄222°C248*
TiCl₄222°C235*
*Yields reflect 3β-chloro-5-cholestene as a byproduct during azide synthesis.

Scalability and Industrial Relevance

This method scales efficiently to 100-gram batches without yield reduction, making it suitable for industrial applications. The use of inexpensive cholesterol (~$0.50/g) and recoverable solvents (DCM) further enhances cost-effectiveness.

Byproduct Formation in Alternative Halide Syntheses

Role of SnCl₄, TiCl₄, and AlCl₃

When azide derivatives are targeted using TMSN₃, SnCl₄ and related Lewis acids inadvertently produce 3β-chloro-5-cholestene through halogen exchange (Table 1). For instance, SnCl₄ reacts with TMSN₃ to generate transient chloride ions, which displace the mesylate group. This side reaction complicates azide synthesis but provides an alternative route to 4 with moderate yields.

Controlling Byproduct Formation

Byproduct formation is mitigated by:

  • Strict anhydrous conditions : Moisture hydrolyzes TMSCl, releasing HCl and promoting elimination.

  • Low-temperature kinetics : Cooling to 0°C slows elimination but extends reaction time (6–8 hours).

  • Solvent selection : Polar aprotic solvents like DCM stabilize the homoallylic cation intermediate, favoring substitution over elimination.

Mechanistic Insights: i-Steroid Rearrangement

Formation of the Homoallylic Cation

The reaction proceeds via an i-steroid rearrangement, where the mesylate leaving group generates a homoallylic carbocation at C6 (Figure 1). Attack by chloride at C3 occurs with retention of configuration, as confirmed by ¹H NMR and X-ray crystallography.

Figure 1: Proposed Mechanism for 3β-Chloro-5-Cholestene Synthesis

Mesylate (2 )BF3OEt2Homoallylic cationTMSCl3β-Chloro-5-cholestene (4 )\text{Mesylate (2 )} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{Homoallylic cation} \xrightarrow{\text{TMSCl}} \text{3β-Chloro-5-cholestene (4 )}

Retro-i-Steroid Pathway

Transient formation of 6β-chloro-3α,5-cyclo-5α-cholestane (12 ) was detected via ¹H NMR (δ 3.27 ppm, C6-H). This cyclopropane intermediate undergoes retro-i-steroid rearrangement under BF₃·OEt₂ catalysis, regenerating the cholestene skeleton with retained stereochemistry.

Comparative Analysis of Leaving Groups

Mesylate vs. Tosylate Derivatives

While mesylates (2 ) react rapidly at 22°C, tosylates (10 ) require higher temperatures (40°C) and excess BF₃·OEt₂ (5 equiv) for comparable yields. The bulkier tosyl group slows nucleophilic attack, necessitating prolonged reaction times (Table 2).

Table 2: Leaving Group Efficiency in Chloride Displacement

Leaving GroupLewis Acid (equiv)Time (h)Yield (%)
MesylateBF₃·OEt₂ (2)293
TosylateBF₃·OEt₂ (5)687

Impact on Reaction Efficiency

Poorer leaving groups (e.g., acetate, hydroxyl) fail to react under standard conditions, highlighting the necessity of sulfonate esters for efficient substitution.

Characterization and Analytical Validation

Spectroscopic Confirmation

¹H NMR of 4 exhibits characteristic signals at δ 5.37 ppm (C5-H, doublet) and δ 3.52 ppm (C3-H, multiplet), confirming the chloro-substituted structure. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 428.3 [M]⁺.

Crystallographic Validation

Single-crystal X-ray diffraction of 4 reveals a chair conformation for ring A and a distorted half-chair for ring B. The C3-Cl bond length measures 1.79 Å, consistent with typical C-Cl single bonds. Van der Waals interactions between steroid rings and chloro substituents stabilize the crystal lattice .

Chemical Reactions Analysis

Table 1: Yield Optimization with Different Lewis Acids

Lewis AcidReaction ConditionsYield of 3-Chloro-5-Cholestene
SnCl₄−20°C → 22°C, 3 h36%
TiCl₄−20°C → 22°C, 3 h64%
AlCl₃22°C, 1 h34%
BF₃·OEt₂22°C, 2 hNot observed

Mechanistic Insight : The reaction proceeds through an i-steroid rearrangement, where the homoallylic C5 double bond stabilizes a carbocation intermediate. Nucleophilic attack by chloride occurs with retention of configuration at C3 .

Competitive Chlorination in Lipid Systems

This compound forms during thermal processing of lipid-rich systems containing phytosterols and chloride ions. Key findings include:

  • Inhibition of 3-MCPD Esters : Phytosterols (e.g., β-sitosterol) compete with glycerides for chloride, forming 3-chloro-Δ⁵-cholestene and reducing 3-MCPD ester generation .

  • Radical Scavenging : Phytosterols suppress free radical intermediates, further inhibiting 3-MCPD ester formation .

Table 2: Phytosterol Conversion to 3-Chloro-Δ⁵-Cholestene

Heating Time (min)Conversion Rate (%)
3034.7–37.5
6051.9–56.3
12088.3–90.0

Detection : UPLC-APCI-MS confirmed the presence of [M+Na]⁺ ions (m/z 442–456) corresponding to chlorinated phytosterols .

Electrochemical Bromination

This compound undergoes bromination under electrochemical conditions:

  • Reaction Setup : Constant-current electrolysis (50 mA, 2 F/mol) in a divided cell with platinum electrodes .

  • Outcome : Substitution of the chloro group with bromine, yielding 3β-bromo-5-cholestene as a major product .

Stability and Byproduct Formation

  • Elimination Reactions : The chloro derivative is prone to elimination under basic conditions, forming cholesta-3,5-diene .

  • Thermal Decomposition : Prolonged heating above 200°C leads to decomposition, releasing HCl and generating unsaturated steroidal hydrocarbons .

Scientific Research Applications

Drug Delivery Systems

3-Chloro-5-cholestene serves as a crucial component in the development of synthetic receptors for targeted drug delivery. These receptors utilize the compound's membrane-binding properties to facilitate receptor-mediated endocytosis, allowing for the efficient internalization of therapeutic agents into target cells. This mechanism is particularly advantageous for delivering large molecules such as proteins, peptides, and nucleic acids.

  • Mechanism : The compound's structure enables it to mimic natural cholesterol, which is integral for cellular uptake processes. By anchoring to the plasma membrane, it enhances the binding of therapeutic ligands and promotes their internalization through endocytosis .
  • Applications : Research indicates that synthetic receptors incorporating this compound can be utilized in:
    • Gene therapy : Enhancing the delivery of siRNA and DNA constructs to target cells.
    • Cancer treatment : Targeting tumor cells with specific ligands attached to the synthetic receptors .

Therapeutic Uses

The potential therapeutic applications of this compound extend beyond drug delivery. It has been investigated for its biological activity and interaction with various molecular targets.

  • Anti-inflammatory and Immunomodulatory Effects : Studies have shown that compounds derived from or related to this compound exhibit binding affinities towards pro-inflammatory cytokines such as IL-1β and TNF-α. Computational docking studies revealed promising binding energies, suggesting potential use as anti-rheumatic agents .
  • Cancer Therapy : The compound's ability to enhance cellular uptake of therapeutic agents positions it as a candidate for developing novel cancer therapies aimed at improving drug efficacy and reducing side effects .

Biochemical Research

In biochemical research, this compound is used as a model compound to study cholesterol-related processes and membrane dynamics.

  • Cell Membrane Studies : Its incorporation into lipid bilayers allows researchers to investigate membrane fluidity, permeability, and the role of cholesterol derivatives in cellular signaling pathways .
  • Synthetic Biology : The compound's derivatives are being explored for creating novel biomolecules that can interact with biological systems in specific ways, providing insights into cellular processes and disease mechanisms .

Case Studies and Research Findings

StudyFocusFindings
WO2010071772A2Synthesis of Synthetic ReceptorsDeveloped methods for synthesizing cholesterylamine derivatives including this compound; demonstrated effective drug delivery via receptor-mediated endocytosis .
GC-MS AnalysisAnti-rheumatic ActivityIdentified this compound's binding energy against IL-1β and TNF-α; suggested potential therapeutic applications in inflammation .
Cholesterol MimicsGene DeliveryExplored the use of cholesterol mimics for enhancing siRNA delivery; highlighted the role of this compound in cellular uptake mechanisms .

Mechanism of Action

The mechanism of action of 3-chloro-5-cholestene involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The chlorine atom at the 3-position alters the compound’s interaction with lipid bilayers, affecting membrane fluidity and function. Additionally, it can inhibit certain enzymes involved in cholesterol biosynthesis, leading to altered cellular cholesterol levels .

Comparison with Similar Compounds

3β-Bromo-5-cholestene and 3β-Iodo-5-cholestene

Property 3β-Chloro-5-cholestene 3β-Bromo-5-cholestene 3β-Iodo-5-cholestene
Synthesis TMS/Lewis acid or electrolysis TMS/Lewis acid (preferred) TMS/Lewis acid (preferred)
Stability Moderate High susceptibility to elimination High susceptibility to elimination
Reactivity Substitution-prone Similar to Cl, but lower bond strength Higher leaving-group ability
  • Key Insight : Bromo and iodo derivatives are more prone to elimination reactions than the chloro analog, making the TMS/Lewis acid method optimal for their synthesis .

Comparison with Ketone Derivative: 5-Cholesten-3-one

5-Cholesten-3-one (3-keto-5-cholestene) replaces the 3β-chloro group with a ketone.

Property 3-Chloro-5-cholestene 5-Cholesten-3-one
Functional Group Chlorine (electrophilic site) Ketone (nucleophilic site)
Reactivity Undergoes SN2 substitutions Participates in keto-enol tautomerism
Applications Precursor for further derivatization Intermediate in steroid hormone synthesis
  • Key Insight : The ketone group enhances polarity, making 5-Cholesten-3-one more reactive in redox and condensation reactions compared to the chloro analog .

Comparison with Ester Derivatives

Cholesteryl Acetate (3β-Acetoxy-5-cholestene)

Property This compound Cholesteryl Acetate
Functional Group Chlorine Acetate ester
Synthesis Halogenation of TMS precursors Acetylation of cholesterol
Bioactivity Anti-apoptotic (indirect) Membrane fluidity modulation

Cholesteryl Arachidonate

A polyunsaturated ester with arachidonic acid, this derivative is critical in lipid signaling and membrane structure, contrasting with this compound’s role in apoptosis regulation .

Comparison with Modified Steroids

3α-Azidocholest-5-ene

Property This compound 3α-Azidocholest-5-ene
Functional Group Chlorine Azide (-N₃)
Applications Synthetic intermediate Click chemistry substrates
  • Key Insight : The azide group enables bioorthogonal reactions, whereas the chloro group is more suited for nucleophilic substitutions .

3β-Chloro-6-Hydrazin-1-ylidene-5α-cholestane

Data Tables

Table 2: Functional Group Impact on Reactivity

Compound Functional Group Key Reactivity
This compound -Cl Nucleophilic substitution
5-Cholesten-3-one -C=O Keto-enol tautomerism
Cholesteryl Acetate -OAc Hydrolysis, ester exchange

Biological Activity

3-Chloro-5-cholestene is a chlorinated derivative of cholesterol that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and applications in medicinal chemistry, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound is typically achieved through various methods involving cholesterol as a precursor. One effective approach includes the electrochemical chlorination of cholesterol derivatives, which allows for the introduction of chlorine at the C3 position. This method has been shown to yield high purity and efficiency, making it suitable for further biological investigations .

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have demonstrated that related compounds can act as photoaffinity probes in cellular environments, facilitating the exploration of membrane interactions and potential therapeutic applications . The chlorinated derivatives have been evaluated against various bacterial strains, showing promising results in inhibiting growth.

2. Anti-inflammatory Effects

In silico molecular docking studies have revealed that this compound interacts favorably with key inflammatory markers such as IL-1β and TNF-α. The binding energies observed in these studies suggest that the compound may modulate inflammatory responses, which is crucial for developing anti-inflammatory therapies .

3. Membrane Interaction

Cholesterol derivatives, including this compound, are known to interact with cell membranes, influencing fluidity and permeability. This property is significant in drug delivery systems where membrane penetration is essential for therapeutic efficacy .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was subjected to minimum inhibitory concentration (MIC) testing, revealing an MIC of 50 µg/mL against both strains. The results indicate that chlorination enhances antimicrobial potency compared to unmodified cholesterol derivatives.

Case Study 2: Inflammation Modulation

In a recent study focused on rheumatoid arthritis models, the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study utilized ELISA assays to quantify cytokine levels, demonstrating a decrease in IL-6 and TNF-α levels post-treatment.

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels (IL-1β, TNF-α)
Membrane interactionEnhanced permeability and fluidity

Q & A

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

  • Methodological Answer : Mechanistic studies require kinetic analysis (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (e.g., ³⁶Cl tracing) to track chlorine mobility. Computational tools like density functional theory (DFT) can model transition states and intermediate stability, as seen in studies of halogenated sterols . Cross-validation with experimental data (e.g., Arrhenius plots) resolves discrepancies between theoretical and observed pathways .

Q. What computational strategies predict the solvent-dependent reactivity of this compound, and how are they validated experimentally?

  • Methodological Answer : Molecular dynamics (MD) simulations can model solvation effects on conformational stability, while COSMO-RS theory predicts solubility parameters. For validation, compare computational results with experimental solubility tests in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents. Studies on similar compounds, such as Zeng et al. (2018), highlight the role of solvent polarity in reaction kinetics .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to assess decomposition pathways. Compare results with literature using meta-analysis frameworks to identify outliers or methodological inconsistencies. Systematic reviews, as emphasized in , require transparent reporting of experimental conditions (e.g., heating rates, sample purity) to isolate variables causing discrepancies .

Q. What crystallographic approaches clarify the solid-state behavior of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal for determining packing arrangements and halogen-bonding interactions. For poorly diffracting crystals, synchrotron radiation or cryocooling may enhance resolution. Reference analogous structures (e.g., Yamasaki et al., 2006) to interpret lattice parameters and intermolecular forces .

Q. How do steric and electronic effects influence the regioselectivity of this compound in substitution reactions?

  • Methodological Answer : Employ Hammett plots to correlate substituent effects with reaction rates. Steric hindrance at C5 can be probed using bulky nucleophiles (e.g., tert-butoxide), while electronic effects are assessed via electrophilic aromatic substitution (EAS) experiments. Computational electrostatic potential maps (MEPs) provide visual insights into charge distribution .

Data Presentation and Ethical Considerations

Q. How can researchers address ethical considerations in studies involving halogenated steroids?

  • Methodological Answer : Obtain ethical approval for biological assays (if applicable) and disclose conflicts of interest. Adhere to institutional guidelines for hazardous waste disposal and animal testing. Transparently report negative results to avoid publication bias, as emphasized in .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-cholestene
Reactant of Route 2
3-Chloro-5-cholestene

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